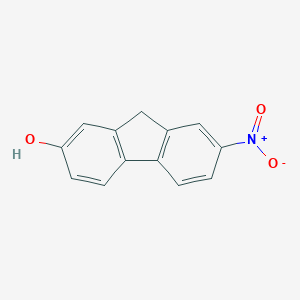

2-羟基-7-硝基芴

描述

Synthesis Analysis

The synthesis of 2-Nitrofluorenone, a closely related compound, provides insights into the chemical processes that could be applied to or are similar to those for 2-Hydroxy-7-nitrofluorene. The optimal conditions for its synthesis involve oxidation and nitration, with water as a solvent and specific ratios of reactants, highlighting a methodological approach to achieving high purity and yield of nitrofluorene derivatives (Zhao, 2009).

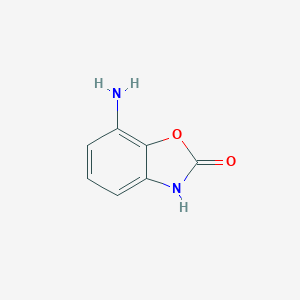

Molecular Structure Analysis

The structure of nitrofluorene compounds is characterized by the presence of nitro groups attached to the fluorene ring, which significantly influences their chemical behavior and physical properties. For 2-Hydroxy-7-nitrofluorene, the hydroxy and nitro substituents are expected to affect its electronic distribution and steric configuration, impacting its reactivity and interaction with biological systems.

Chemical Reactions and Properties

The metabolism of 2-nitrofluorene by the fungus Cunninghamella elegans has been studied, resulting in several metabolites, including hydroxylated forms which could be analogous to the reactions 2-Hydroxy-7-nitrofluorene undergoes in environmental or biological contexts (Pothuluri et al., 1996). This demonstrates the compound's potential to undergo biotransformation, leading to various metabolites with different properties and biological activities.

Physical Properties Analysis

While specific details on the physical properties of 2-Hydroxy-7-nitrofluorene are not directly available, examining similar compounds like 2-Nitrofluorenone provides a basis for understanding. These compounds generally exhibit solid-state characteristics with specific melting points, solubilities, and spectral properties that can be influenced by their nitro and hydroxy substituents.

Chemical Properties Analysis

The chemical properties of nitro-PAHs, including 2-Hydroxy-7-nitrofluorene, are significantly defined by their nitro groups, which contribute to their mutagenic and carcinogenic potential. These compounds can undergo reactions such as nitroreduction, leading to the formation of reactive intermediates capable of binding to DNA, RNA, and proteins, contributing to their biological effects (Mulder et al., 1982; Ritter et al., 2002).

科学研究应用

致癌和致突变特性:

- 2-硝基芴(NF)在大鼠中作为中等启动剂和弱促癌剂。其代谢产物,包括羟基化的硝基芴,明显具有突变原性,暗示其在致癌过程中的作用(Möller et al., 1989)。

- 2,7-二硝基芴的硝基还原导致DNA加合物的形成,表明可能具有致癌和致突变效应(Ritter et al., 2002)。

- 大鼠体内2-硝基芴的代谢产生突变原性代谢物,这些代谢物有助于其致癌特性(Möller et al., 1987)。

对精子运动的影响:

- 2-硝基芴的衍生物,包括可能的2-羟基-7-硝基芴,可以显著影响人类精子的运动(Leijonhufvud et al., 1994)。

雌激素活性:

- 2-硝基芴的雌激素活性归因于其在肝微粒体中的代谢,特别是形成7-羟基化代谢物(Fujimoto et al., 2003)。

在代谢途径中的作用:

- 2-硝基芴迅速进入大鼠中与致癌相关的代谢途径,其羟基化代谢物是最具突变原性的之一(Möller et al., 1985)。

分子动力学和光谱振荡:

- 关于2-氨基和2-羟基-7-硝基芴的研究突出了它们在多核苷酸中的分子动力学和光谱振荡,这对于理解极性溶剂化和弛豫途径至关重要(Karunakaran et al., 2008)。

安全和危害

未来方向

The future directions of research on 2-Hydroxy-7-nitrofluorene could involve a comprehensive understanding of its biotransformation process and the activation of various Nitropolycyclic Aromatic Hydrocarbons (NPAHs) catalyzed by human P450 enzyme . This could aid in the development of new methods for the detection and analysis of NPAHs in environmental samples .

属性

IUPAC Name |

7-nitro-9H-fluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTOHJFKIJLYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074871 | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-7-nitrofluorene is a solid. | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

2-Hydroxy-7-nitrofluorene | |

CAS RN |

6633-40-5 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Nitro-9H-fluoren-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-ol, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

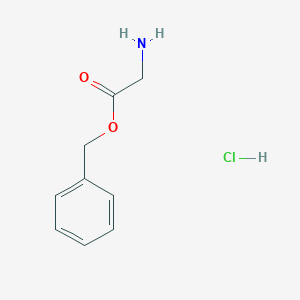

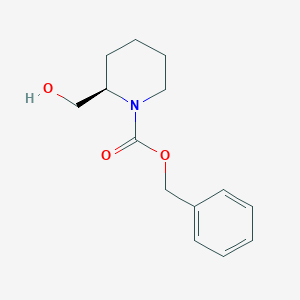

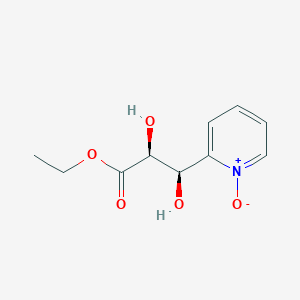

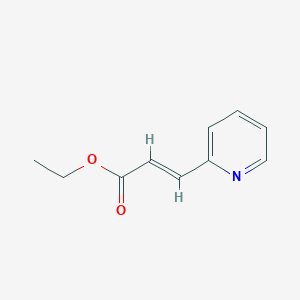

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)